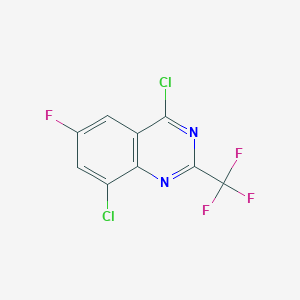
(2-Amino-5-isopropoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-isopropoxyphenyl)methanol is an organic compound with a molecular formula of C10H15NO2 It is a derivative of phenol, featuring an amino group at the second position and an isopropoxy group at the fifth position, along with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-isopropoxyphenyl)methanol typically involves the reaction of 2-amino-5-isopropoxyphenol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and isopropoxy groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-5-isopropoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-methoxyphenol
- 2-Amino-5-ethoxyphenol
- 2-Amino-5-propoxyphenol
Uniqueness
Compared to similar compounds, (2-Amino-5-isopropoxyphenyl)methanol exhibits unique properties due to the presence of the isopropoxy group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The isopropoxy group may also enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2-amino-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
AADABEFBCZFCTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/no-structure.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


